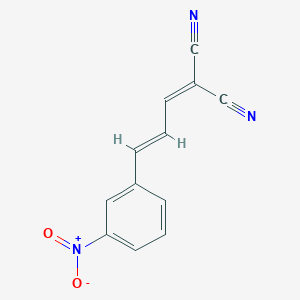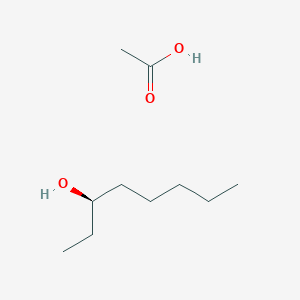
acetic acid;(3R)-octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(3R)-octan-3-ol is a compound that combines the properties of acetic acid and (3R)-octan-3-ol. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely known as the main component of vinegar. (3R)-octan-3-ol is an alcohol with the chemical formula C₈H₁₇OH, characterized by its chiral center at the third carbon, making it optically active.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid can be synthesized through several methods, including the oxidation of ethanol, acetaldehyde, and butane. The most common industrial method is the carbonylation of methanol, which involves reacting methanol with carbon monoxide in the presence of a catalyst such as rhodium or iridium .
(3R)-octan-3-ol can be synthesized through the reduction of (3R)-octanone using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent such as tetrahydrofuran or diethyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production of acetic acid primarily involves the methanol carbonylation process, which is highly efficient and widely used . This process can produce acetic acid with high purity and yield. For (3R)-octan-3-ol, industrial production may involve the hydrogenation of octanal or the reduction of octanone using catalytic hydrogenation techniques.
化学反应分析
Types of Reactions
Acetic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water at high temperatures.
Reduction: It can be reduced to ethanol using reducing agents like lithium aluminum hydride.
(3R)-octan-3-ol, being an alcohol, can undergo:
Oxidation: It can be oxidized to (3R)-octanone using oxidizing agents like pyridinium chlorochromate.
Substitution: It can react with acids to form esters.
Common Reagents and Conditions
Oxidation of Acetic Acid: Requires high temperatures and catalysts such as manganese acetate.
Reduction of Acetic Acid: Uses lithium aluminum hydride in an inert solvent.
Esterification: Involves acetic acid and an alcohol with a catalytic amount of sulfuric acid.
Major Products
Oxidation of Acetic Acid: Produces carbon dioxide and water.
Reduction of Acetic Acid: Produces ethanol.
Esterification: Produces esters like ethyl acetate.
科学研究应用
Acetic acid and (3R)-octan-3-ol have diverse applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. (3R)-octan-3-ol is used in stereochemical studies and as a chiral building block.
Biology: Acetic acid is used in DNA extraction and as a preservative. (3R)-octan-3-ol is studied for its role in pheromone signaling in insects.
Medicine: Acetic acid is used in the treatment of ear infections and as an antiseptic. (3R)-octan-3-ol is investigated for its potential therapeutic effects.
Industry: Acetic acid is used in the production of vinyl acetate monomer, acetic anhydride, and various esters. (3R)-octan-3-ol is used in the fragrance industry.
作用机制
Acetic Acid
Acetic acid exerts its effects primarily through its acidic nature. It can donate protons (H⁺) in aqueous solutions, leading to the formation of acetate ions. This property makes it effective as an antimicrobial agent by disrupting the pH balance of microbial cells .
(3R)-Octan-3-ol
The mechanism of action of (3R)-octan-3-ol involves its interaction with specific receptors in biological systems. In insects, it acts as a pheromone by binding to olfactory receptors, triggering behavioral responses.
相似化合物的比较
Similar Compounds
Formic Acid: The simplest carboxylic acid, with similar acidic properties but a simpler structure.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.
Butyric Acid: Known for its unpleasant smell, used in the production of butyrate esters.
Ethanol: A simple alcohol with similar chemical reactivity but different physical properties.
®-2-Octanol: A stereoisomer of (3R)-octan-3-ol with similar chemical properties but different biological activity.
Uniqueness
Acetic acid is unique due to its widespread use in both industrial and household applications. (3R)-octan-3-ol is unique because of its chiral nature, making it valuable in stereochemical research and applications in the fragrance industry.
属性
CAS 编号 |
50498-93-6 |
|---|---|
分子式 |
C10H22O3 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
acetic acid;(3R)-octan-3-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-3-5-6-7-8(9)4-2;1-2(3)4/h8-9H,3-7H2,1-2H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI 键 |
VAQPJZHYHSAMGZ-DDWIOCJRSA-N |
手性 SMILES |
CCCCC[C@@H](CC)O.CC(=O)O |
规范 SMILES |
CCCCCC(CC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


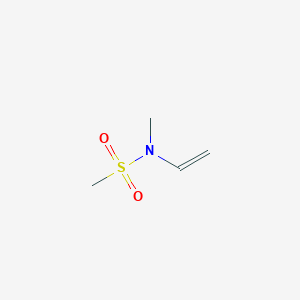
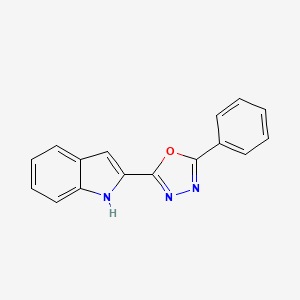
![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
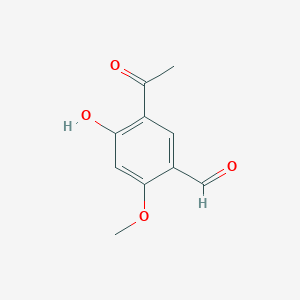
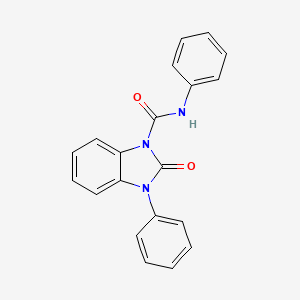
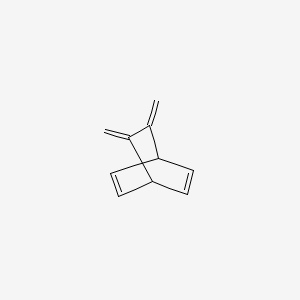
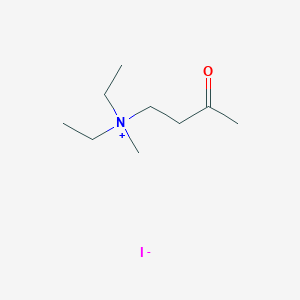
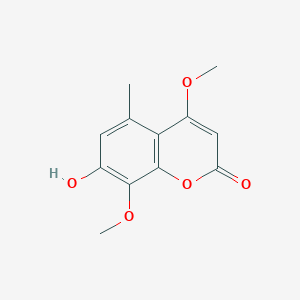
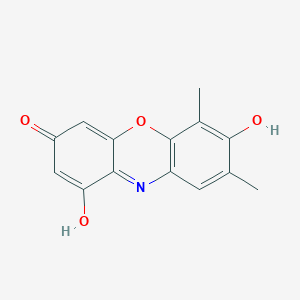
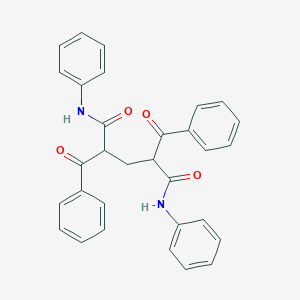
![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
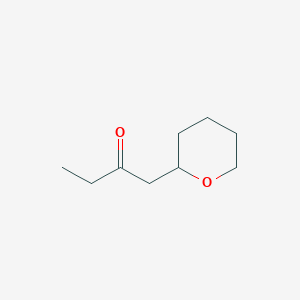
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
